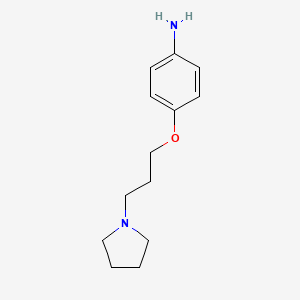

4-(3-(Pyrrolidin-1-yl)propoxy)aniline

Overview

Description

Synthesis Analysis

The synthesis of aniline derivatives typically involves chemical oxidative polymerization or reactions with other chemical entities to form complex structures. For instance, a terpolymer of aniline was synthesized using ammonium persulfate as an oxidant . Similarly, anilidomethylpyridine ligands were synthesized and used in metal complexes . These methods could potentially be adapted for the synthesis of "4-(3-(Pyrrolidin-1-yl)propoxy)aniline" by introducing the appropriate functional groups at the right stages of the synthesis process.

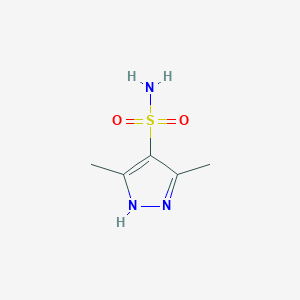

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their function. For example, the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, was found to be essentially coplanar with specific dihedral angles between the pyrrolidine and benzene rings . This information suggests that "4-(3-(Pyrrolidin-1-yl)propoxy)aniline" may also exhibit a planar structure, which could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Aniline derivatives participate in various chemical reactions, often forming coordination polymers or engaging in polymerization to produce materials with specific properties . The reactivity of "4-(3-(Pyrrolidin-1-yl)propoxy)aniline" would likely be influenced by the presence of the pyrrolidinyl group and its position on the aniline ring, which could affect the formation of polymers or other chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are diverse and depend on their molecular structure. For example, copolymers of aniline and pyrrole showed amorphous behavior and specific UV-Vis absorption properties . The presence of a pyrrolidinyl group in "4-(3-(Pyrrolidin-1-yl)propoxy)aniline" could similarly affect its solubility, conductivity, and optical properties, making it potentially useful in applications such as anticorrosive coatings or as a counter electrode in dye-sensitized solar cells .

Scientific Research Applications

Crystal Structure Analysis

The study of the crystal structure of pyrrolidinyl aniline derivatives, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, offers insights into molecular coplanarity and hydrogen bonding. These characteristics are significant in understanding the molecular interactions and stability, which are crucial in material science and pharmaceutical applications (Krishnan et al., 2021).

Polymer Synthesis and Conductivity

Aniline and pyrrole, related to pyrrolidin-1-yl propoxy aniline, are essential in synthesizing conducting polymers like polyaniline and polypyrrole. These polymers have notable conductivity and are used in various applications such as alternative energy sources, erasable optical information storage, and non-linear optics (Blinova et al., 2007).

Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives, which share structural similarities with 4-(3-(Pyrrolidin-1-yl)propoxy)aniline, has been explored for their potential in creating various pharmaceutical and organic compounds. These syntheses involve techniques like microwave-assisted synthesis, providing efficient and rapid production methods (Vargas et al., 2012).

Antibacterial Activities

Compounds structurally similar to 4-(3-(Pyrrolidin-1-yl)propoxy)aniline, such as pyrrolidinyl-quinoline derivatives, have been synthesized and shown to possess broad-spectrum antibacterial activities. This highlights the potential use of pyrrolidinyl aniline derivatives in developing new antibacterial agents (Stefancich et al., 1985).

Docking and QSAR Studies

Pyrrolidinyl aniline derivatives have been used in docking and quantitative structure-activity relationship (QSAR) studies to understand their interaction with biological targets like c-Met kinase. These studies are crucial for drug discovery and development, helping to predict biological activities and molecular binding mechanisms (Caballero et al., 2011).

Electroluminescence Application

Derivatives of aniline, including those similar to pyrrolidinyl aniline, have been studied for their use in electroluminescence applications. These studies involve the synthesis and characterization of novel materials for use in organic light-emitting diodes (OLEDs), highlighting the potential of these compounds in advanced electronic applications (Vezzu et al., 2010).

Safety and Hazards

The safety precautions for handling this compound include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It is also advised to keep the container tightly closed and protect it from moisture .

properties

IUPAC Name |

4-(3-pyrrolidin-1-ylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOVRSMFLFYABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513378 | |

| Record name | 4-[3-(Pyrrolidin-1-yl)propoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(Pyrrolidin-1-yl)propoxy)aniline | |

CAS RN |

343965-79-7 | |

| Record name | 4-[3-(Pyrrolidin-1-yl)propoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

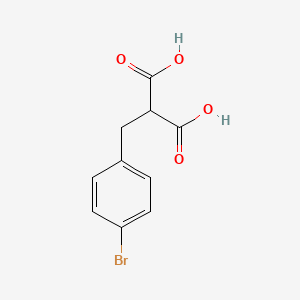

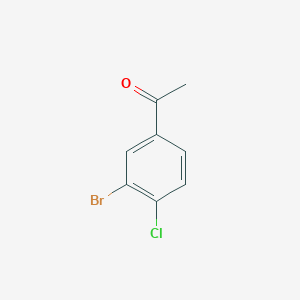

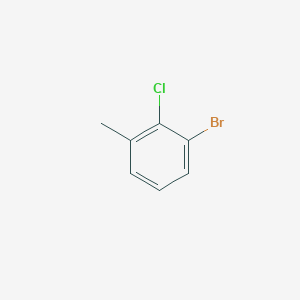

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)